molecular formula C26H29ClN4O3 B605060 5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide CAS No. 1266212-81-0

5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide

Cat. No. B605060
M. Wt: 480.99
InChI Key: JPJGFWKHSMUKFO-UHFFFAOYSA-N
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Description

A-887826 is Nav1.8 channel blocker of TTX-resistant sodium currents in rat dorsal root ganglion in a voltage dependent fashion. Oral administration of A-887826 to rats significantly attenuated tactile allodynia in a neuropathic pain model.

Scientific Research Applications

  • It's used in studying the cannabinoid CB1 receptor, as seen in research where similar compounds were evaluated for their binding and effects on this receptor (Landsman et al., 1997).

  • It has potential in developing antagonists for the CB1 cannabinoid receptor. This is evident from studies that investigated molecular interactions of analogous compounds with the CB1 receptor (Shim et al., 2002).

  • There's ongoing research into its role in one-pot synthesis and molecular insights of related enaminone-based compounds. These compounds have applications in areas such as crystallography and materials science (Barakat et al., 2020).

  • This compound's structural analogues are being explored for their anticonvulsant properties. They are synthesized from cyclic beta-dicarbonyl precursors and evaluated for their effects in various anticonvulsant models (Edafiogho et al., 1992).

  • Research also delves into its derivatives for potential antimicrobial activities. These compounds are synthesized and screened for their effectiveness against various microorganisms (Bektaş et al., 2007).

  • Additionally, there's interest in its role in synthesizing novel benzamides, which are evaluated for gastrokinetic activity. This involves determining their effects on gastric emptying in animal models (Kato et al., 1992).

properties

IUPAC Name

5-(4-butoxy-3-chlorophenyl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O3/c1-2-3-11-34-24-7-6-19(15-23(24)27)21-14-22(17-28-16-21)26(32)30-18-20-5-4-8-29-25(20)31-9-12-33-13-10-31/h4-8,14-17H,2-3,9-13,18H2,1H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJGFWKHSMUKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677354
Record name 5-(4-Butoxy-3-chlorophenyl)-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide

CAS RN

1266212-81-0
Record name 5-(4-Butoxy-3-chlorophenyl)-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1266212-81-0
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